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molecular formula C7HCl3F4 B8612362 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene CAS No. 157766-28-4

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene

Cat. No. B8612362
M. Wt: 267.4 g/mol
InChI Key: UBDIDPQRBGODJP-UHFFFAOYSA-N
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Patent
US05840975

Procedure details

268 g of 2,3,4,5-tetrafluorobenzotrichloride were placed in a stirred apparatus and 5.3 [lacuna] of iron(III) chloride were added, 45 g of formic acid (98-100%) were pumped in over 8 hours at 60° C. Vigorous gas development (carbon monoxide, hydrogen chloride) began immediately. The gas stream was fed to an absorption tower via a cooler. After addition was complete, the mixture was stirred until the end of gas development. The product was then distilled. 195 g of 2,3,4,5-tetrafluorobenzoyl chloride were obtained (91.5% of theory); b.p.: 70°-72° C./20 mbar, nD25 : 1.4773.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
45 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11]([Cl:14])(Cl)Cl.[C]=[O:16].Cl>[Fe](Cl)(Cl)Cl.C(O)=O>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11]([Cl:14])=[O:16] |^3:14|

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Five
Name
Quantity
45 g
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until the end of gas development
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
were pumped in over 8 hours at 60° C
Duration
8 h
ADDITION
Type
ADDITION
Details
After addition
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 195 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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